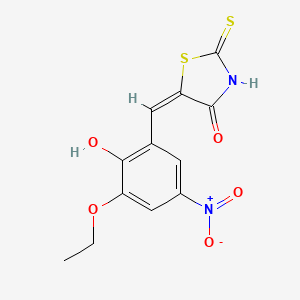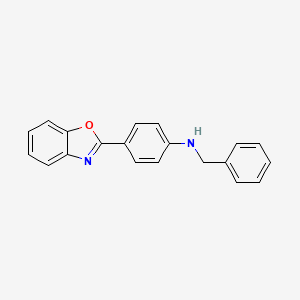
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as ENBTh, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is known for its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
ENBTh exerts its anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also suppresses the expression of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, ENBTh has been shown to possess potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and physiological effects:
ENBTh has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has been shown to possess anti-cancer, anti-diabetic, and anti-microbial activities. It has also been shown to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ENBTh is its high degree of purity, which makes it suitable for use in a variety of laboratory experiments. However, its relatively low solubility in aqueous solutions can make it difficult to work with in some applications. Additionally, its potential toxicity and limited bioavailability may limit its usefulness in certain contexts.
Direcciones Futuras
There are a number of potential future directions for research on ENBTh. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for ENBTh and related compounds may lead to the discovery of novel therapeutics with improved properties.
Métodos De Síntesis
The synthesis of ENBTh involves the condensation of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde and 2-amino-4-thioxo-1,3-thiazolidine in the presence of a suitable catalyst. The reaction yields ENBTh as a yellow crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
ENBTh has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory effects in vitro and in vivo, making it a promising candidate for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S2/c1-2-19-8-5-7(14(17)18)3-6(10(8)15)4-9-11(16)13-12(20)21-9/h3-5,15H,2H2,1H3,(H,13,16,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDINXCOJPTLM-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)
